2-Butynylene sulfite
Description
Contextualization of Cyclic Sulfites as Strategic Synthetic Intermediates
Cyclic sulfites, and their corresponding oxidized analogs, cyclic sulfates, are recognized as highly valuable intermediates in organic synthesis. libretexts.org These five-membered heterocyclic compounds, formally esters of sulfurous acid and a 1,2-diol, are analogous to epoxides in their reactivity but often exhibit superior performance in nucleophilic ring-opening reactions. unirioja.es The enhanced reactivity of cyclic sulfites and sulfates is attributed to ring strain and the electrophilic nature of the carbon atoms within the ring. libretexts.orgresearchgate.net
The general and efficient preparation of cyclic sulfites from their corresponding diols, typically using thionyl chloride, has made them readily accessible starting materials. unirioja.esresearchgate.net This accessibility, combined with their versatile reactivity, has positioned cyclic sulfites as strategic tools for the stereocontrolled synthesis of a wide array of functionalized molecules, including amino alcohols and other complex targets. unirioja.espsu.edu The transformation of a diol into a cyclic sulfite (B76179) activates the carbon backbone, rendering it susceptible to attack by a diverse range of nucleophiles. researchgate.net
Distinctive Features of the Acetylenic Moiety in Cyclic Systems
The incorporation of an acetylenic (alkyne) moiety into a cyclic framework, as is the case in 2-butynylene sulfite, introduces unique structural and electronic features. The sp-hybridization of the acetylenic carbons dictates a linear geometry, which can impose significant ring strain in smaller cyclic systems. uni.lu This inherent strain can, in turn, enhance the reactivity of the molecule.
Historical Development and Evolution of Research on Cyclic Sulfites and Related Analogues
The utility of cyclic sulfites and sulfates in mainstream organic synthesis has grown significantly since the development of reliable preparative methods. A pivotal moment in this evolution was the report by Sharpless and coworkers of a catalytic method for the oxidation of cyclic sulfites to cyclic sulfates. researchgate.net This breakthrough provided a general and high-yielding route to these highly reactive intermediates, starting from readily available diols.
Historically, the broader field of sulfur chemistry, including the study of sulfites, has deep roots. The discovery of oxygen in the 18th century paved the way for understanding combustion and the nature of oxides, including sulfur dioxide, the anhydride (B1165640) of sulfurous acid. magtech.com.cn Over time, the study of organosulfur compounds has expanded dramatically, with compounds like dialkyl sulfites being prepared from alcohols and thionyl chloride. organic-chemistry.org The investigation into sulfite chemistry is ongoing, with modern studies exploring their roles in biological systems and as precursors in advanced materials and chemical synthesis. nih.govnih.govnih.gov
Overview of Scholarly Contributions to the Chemistry of this compound and its Structural Class
Scholarly work on cyclic sulfites has firmly established their role as versatile electrophiles. researchgate.net Research has extensively documented their ring-opening reactions with a wide variety of nucleophiles, leading to the stereoselective formation of new functional groups. unirioja.es The synthesis of cyclic sulfites is commonly achieved by treating a vicinal diol with thionyl chloride (SOCl₂). researchgate.netucl.ac.uk In the specific case of this compound, the precursor would be 2-butyne-1,4-diol (B31916). This diol is a commercially significant compound used as a precursor in the manufacture of various industrial chemicals and is known to participate in cycloaddition reactions. atamankimya.comatamanchemicals.com
While the general chemistry of cyclic sulfites is well-documented, specific and detailed research focusing exclusively on this compound is less prevalent in the accessible literature. Much of the understanding of its potential reactivity is extrapolated from studies on analogous saturated or substituted cyclic sulfites and from the known chemistry of acetylenic compounds. For instance, the reaction of cyclic sulfites with nucleophiles like sodium azide (B81097) has been shown to produce azido (B1232118) alcohols in high yield. researchgate.net It is anticipated that this compound would undergo similar ring-opening reactions, with the added complexity and synthetic potential offered by the integral alkyne functionality. Further focused research would be invaluable to fully elucidate the unique synthetic applications of this specific acetylenic cyclic sulfite.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74039-55-7 |
|---|---|
Molecular Formula |
C8H12O6S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(5Z,12Z)-1,3,8,10-tetraoxa-2λ4,9λ4-dithiacyclotetradeca-5,12-diene 2,9-dioxide |
InChI |
InChI=1S/C8H12O6S2/c9-15-11-5-1-2-6-12-16(10)14-8-4-3-7-13-15/h1-4H,5-8H2/b2-1-,4-3- |
InChI Key |
QNTDGNSZBZTPPR-LOKDLIDFSA-N |
Isomeric SMILES |
C/1OS(=O)OC/C=C\COS(=O)OC/C=C1 |
Canonical SMILES |
C1C=CCOS(=O)OCC=CCOS(=O)O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butynylene Sulfite
Precursor Synthesis: Stereoselective Formation of 2-Butyne-1,4-diol (B31916)
The synthesis of 2-butynylene sulfite (B76179) begins with the preparation of its essential precursor, 2-butyne-1,4-diol. The structure and purity of this diol are foundational to the efficiency and success of the subsequent cyclization.
Established Synthetic Pathways for 2-Butyne-1,4-diol
The primary industrial method for producing 2-butyne-1,4-diol is the Reppe synthesis. This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde. nih.govechemi.com The reaction is conducted under pressure and is catalyzed by copper acetylide. nih.govechemi.com This method has been a cornerstone of industrial chemistry for producing this key intermediate, which serves as a precursor not only in fine chemical synthesis but also in the production of polymers like polyurethanes and other materials. atamankimya.comatamanchemicals.com The hydrogenation of 2-butyne-1,4-diol can yield 1,4-butanediol, another significant industrial chemical. atamanchemicals.com
| Reaction | Reactants | Catalyst | Key Conditions |
| Reppe Synthesis | Acetylene, Formaldehyde | Copper Acetylide | Elevated Pressure |
This table summarizes the established Reppe process for the synthesis of 2-butyne-1,4-diol.
Exploration of Novel and Green Synthesis Approaches for the Diol Precursor
In line with the growing emphasis on sustainable chemistry, research is exploring greener and more novel synthetic routes. While the Reppe synthesis is well-established, it involves high pressure and potentially hazardous reagents. Green chemistry approaches aim to mitigate these issues by using less hazardous materials, developing catalytic processes, and improving atom economy.
For related processes, such as the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol, significant progress has been made in developing "green" catalysts. researchgate.net These include microbially-supported palladium nanoparticles, which have shown high activity and selectivity. researchgate.netresearchgate.net The development of such biocatalysts, which can involve organisms like bacteria or fungi, points toward a future where biosynthetic approaches could be applied to the synthesis of the diol precursor itself, reducing reliance on traditional heavy metal catalysts. researchgate.net Another approach to improving the environmental profile of synthesis is to use safer reagents, such as replacing liquid bromine with a redox system of an oxidant and bromine anions for the synthesis of diol derivatives. google.com
Cyclization Reactions to Form the 2-Butynylene Sulfite Ring System
The formation of the cyclic sulfite from the diol precursor is a critical step that defines the final product. Various methodologies, from traditional stoichiometric reactions to advanced catalytic systems, have been developed for this transformation.
Traditional Approaches: Thionyl Chloride Mediated Cyclization
The most common and established method for preparing cyclic sulfites from 1,2- or 1,3-diols is the reaction with thionyl chloride (SOCl₂). researchgate.netrsc.org This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. google.comiyte.edu.tr The diol reacts with thionyl chloride to form a chlorosulfite intermediate, which then undergoes an intramolecular cyclization to yield the cyclic sulfite and release a chloride ion. This method is widely used due to its reliability and the ready availability of the reagents. chemicalbook.com For instance, treating 2-butyne-1,4-diol with thionyl chloride and pyridine can be used to synthesize related chloro-alcohols, demonstrating the reactivity of the starting materials. iyte.edu.tr
| Diol | Reagent | Base | Product | Reference |
| Generic 1,2- or 1,3-diol | Thionyl Chloride | Triethylamine | Cyclic Sulfite | google.com |
| 2-Butyne-1,4-diol | Thionyl Chloride | Pyridine | 4-chloro-2-butyn-1-ol | iyte.edu.tr |
This table illustrates the conventional use of thionyl chloride for synthesizing sulfites and related compounds from diols.
Catalytic Methodologies for Cyclic Sulfite Formation
To overcome the limitations of traditional methods, which generate stoichiometric amounts of chlorinated waste, catalytic approaches are being developed. A significant advancement is the electrochemical synthesis of cyclic sulfites. rsc.org This method involves the reaction of diols with sulfur dioxide (SO₂) in a quasi-divided electrochemical cell under constant current. rsc.org This process avoids the use of thionyl chloride entirely, representing a much greener alternative. rsc.org
Other catalytic systems have been explored for the synthesis of related cyclic sulfites. For example, ethylene (B1197577) sulfite can be synthesized through the reaction of ethylene oxide and sulfur dioxide using a catalyst composed of polyethylene (B3416737) glycol (PEG) and a metal halide. google.com Furthermore, mercury(II) salts have been shown to effectively catalyze the cyclization of various unsaturated compounds, including alkynes, indicating the potential for metal-based catalysis in forming cyclic structures from alkyne-containing diols. nih.gov
Optimization of Reaction Parameters and Yields for the Specific System
Optimizing reaction parameters is crucial for maximizing yield and purity. This involves systematically varying factors such as temperature, solvent, reactant concentration, and catalyst loading. rsc.orgucla.edu Modern approaches to optimization often employ statistical methods like factorial design or machine learning algorithms to efficiently explore the complex, multidimensional reaction space. rsc.orgchemrxiv.orgbeilstein-journals.org
For the electrochemical synthesis of cyclic sulfites, for example, parameters such as the amount of charge passed (in Faraday per mole), the choice of base, and the supporting electrolyte have been systematically optimized. The data below showcases how changing these parameters can significantly impact the yield of the desired cyclic sulfite. rsc.org
| Entry | Charge (F/mol) | Base (equiv.) | Supporting Electrolyte (equiv.) | Yield (%) |
| 1 | 2 | DBU (2.0) | None | 51 |
| 2 | 4 | DBU (2.0) | None | 57 |
| 3 | 4 | DBU (3.0) | None | 63 |
| 4 | 4 | DBU (4.0) | None | 64 |
| 5 | 4 | DBU (4.0) | Bu₄NBr (1.0) | 71 |
This interactive data table demonstrates the optimization of reaction conditions for the electrochemical synthesis of a cyclic sulfite, showing the impact of charge, base, and electrolyte on the product yield. rsc.org DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used as a non-nucleophilic base.
The key to successful synthesis is the precise identification and control of these reaction parameters, which can direct the transformation towards the desired product and away from potential side reactions. researchgate.net
Stereochemical Control in this compound Synthesis
The key precursor for this compound is 2-butyne-1,4-diol. The stereochemical outcome of the sulfite synthesis is dictated by the stereochemistry of this diol or by the use of chiral reagents during the cyclization process. The synthesis of cyclic sulfites from vicinal diols is commonly achieved through reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine. niscpr.res.inresearchgate.net The stereochemistry of the resulting cyclic sulfite, including the relative orientation of the exocyclic oxygen atom on the sulfur atom, is influenced by the diol's stereostructure and the reaction conditions.
Diastereoselective synthesis of this compound derivatives relies on the use of a starting material that already contains one or more stereocenters. By starting with an enantiopure or diastereomerically enriched substituted 2-butyne-1,4-diol, the cyclization reaction can proceed to favor the formation of one diastereomer of the resulting cyclic sulfite over others.
The strategy involves the synthesis of chiral diols, which can be accomplished through various established methods, such as the Sharpless asymmetric epoxidation followed by regioselective epoxide opening. researchgate.net For instance, a chiral substituted propargyl alcohol can undergo reactions to introduce a second hydroxyl group, leading to a chiral butynediol derivative.
When a chiral, non-racemic diol is reacted with thionyl chloride, the formation of the cyclic sulfite can lead to two diastereomeric products due to the creation of a new stereocenter at the sulfur atom. The facial selectivity of the sulfinylation reaction is influenced by the existing stereocenters in the diol. The hydroxyl groups of the chiral diol can exhibit different reactivities, leading to a preferred orientation of the incoming sulfur reagent and, consequently, a predominance of one diastereomer. wiley-vch.de
Table 1: Representative Diastereoselective Synthesis of Substituted this compound Derivatives
| Entry | Chiral Diol Precursor | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | (R)-1-Phenyl-2-butyne-1,4-diol | SOCl₂, Pyridine, CH₂Cl₂, 0 °C to rt | (R,S_sulfur)-4-Phenyl-2-butynylene sulfite | 85:15 |
| 2 | (2R,5R)-2,5-Hexanediol, 3-yne | SOCl₂, Et₃N, THF, -20 °C to rt | meso-like sulfite | >95:5 |
| 3 | (R)-1,1-Diphenyl-2-butyne-1,4-diol | SOCl₂, Imidazole, CCl₄, rt | (R,R_sulfur)-4,4-Diphenyl-2-butynylene sulfite | 90:10 |
Note: The data in this table is representative and based on established principles of diastereoselective synthesis. The specific diastereomeric ratios are hypothetical and serve to illustrate the potential selectivity of the reactions.
The synthesis of enantiopure derivatives of this compound from the prochiral starting material, 2-butyne-1,4-diol, represents a more elegant and atom-economical approach. This is typically achieved through the desymmetrization of the meso-like diol using a chiral catalyst.
In this strategy, a chiral catalyst temporarily interacts with the prochiral diol or the sulfinylating agent, creating a chiral environment for the reaction. This chiral influence directs the reaction to occur preferentially at one of the two enantiotopic hydroxyl groups of 2-butyne-1,4-diol, leading to an enantiomerically enriched product.
Several classes of chiral catalysts have been developed for the asymmetric acylation and sulfonylation of diols. rsc.orgbeilstein-journals.org For instance, chiral Lewis bases, such as derivatives of 4-pyrrolidinopyridine, have proven effective in promoting the asymmetric desymmetrization of meso-diols. beilstein-journals.org Similarly, chiral organocatalysts like benzazaboroles can catalyze the enantioselective sulfonylation of diols with high efficiency and enantioselectivity. rsc.org The application of such catalysts to the reaction of 2-butyne-1,4-diol with a sulfinylating agent like thionyl chloride could provide a direct route to enantiopure this compound.
The general mechanism involves the formation of a complex between the chiral catalyst and the sulfinylating agent, creating a reactive chiral species. This species then reacts selectively with one of the enantiotopic hydroxyl groups of the diol, followed by intramolecular cyclization to yield the enantiomerically enriched cyclic sulfite.
Table 2: Catalyst Screening for the Asymmetric Synthesis of this compound
| Entry | Chiral Catalyst | Sulfinylating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-C₂-Symmetric Pyrrolidinopyridine Derivative | SOCl₂ | Toluene | 75 | 88 (R) |
| 2 | (R)-Benzazaborole Derivative | SOCl₂ | CH₂Cl₂ | 82 | 92 (S) |
| 3 | Cinchona Alkaloid Derivative | SO₂Cl₂/Reducing Agent | Dioxane | 68 | 75 (S) |
| 4 | Chiral Tetrapeptide Catalyst | N-Sulfinylimidazole | MeCN | 70 | 90 (R) |
Note: This table presents hypothetical data based on the performance of these catalyst classes in analogous asymmetric reactions. The specific yields and enantiomeric excesses are illustrative of the potential of these methods for the synthesis of enantiopure this compound.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Butynylene Sulfite
Nucleophilic Ring-Opening Reactions of the Cyclic Sulfite (B76179) Moiety
The reactivity of 2-butynylene sulfite is dominated by the electrophilic nature of the carbon atoms adjacent to the oxygen atoms and the sulfur atom, all of which are susceptible to nucleophilic attack. The significant ring strain inherent in the five-membered 1,3,2-dioxathiolane (B15491259) ring provides a thermodynamic driving force for ring-opening reactions. google.com These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to predictable stereochemical outcomes. google.com
Regioselectivity and Stereoselectivity in Nucleophilic Attack
Nucleophilic attack on an unsymmetrical cyclic sulfite can occur at two primary sites: the carbon atoms of the ring or the sulfur atom. researchgate.netresearchgate.net In the case of this compound, the two carbon atoms bonded to the oxygens are chemically equivalent, simplifying the regioselectivity considerations between them. The primary competition, therefore, arises between attack at the carbon versus the sulfur.
Regioselectivity: The preferred site of attack is heavily influenced by the nature of the nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory.
Attack at Carbon: Softer, more polarizable nucleophiles, such as azide (B81097) and cyanide anions or thiolates, tend to attack the "softer" electrophilic carbon atom. lboro.ac.uk This results in the cleavage of a carbon-oxygen bond and the formation of a linear sulfate (B86663) ester.
Attack at Sulfur: Harder, less polarizable nucleophiles, like the benzyloxy anion, show an increased tendency to attack the "harder" and more electropositive sulfur atom. lboro.ac.uk This pathway leads to the cleavage of a sulfur-oxygen bond, regenerating the diol from which the sulfite was formed.
For this compound, it is expected that soft nucleophiles will predominantly yield products of carbon attack, opening the ring to form a substituted butynediol derivative.
Stereoselectivity: When a nucleophile attacks a carbon center in a cyclic sulfite or sulfate, the reaction almost invariably proceeds with a complete inversion of configuration at that center, which is the hallmark of an SN2 reaction. google.com If a chiral, non-racemic this compound were used, the nucleophilic ring-opening would be expected to be highly stereospecific, yielding a single enantiomer of the product.
Reactivity Profiles with Diverse Classes of Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-Based Nucleophiles)
Cyclic sulfites and their more reactive sulfate analogues are versatile electrophiles that react with a wide array of nucleophiles. google.com
Nitrogen Nucleophiles: Primary amines and azide ions are effective nucleophiles for ring-opening reactions. unirioja.es For instance, sodium azide is commonly used to open cyclic sulfates to produce azido (B1232118) alcohols, which are precursors to amino alcohols. unirioja.es The reaction of this compound with a nitrogen nucleophile like an amine would be expected to yield the corresponding amino alcohol derivative after hydrolysis of the intermediate sulfate.
Oxygen Nucleophiles: While less reactive than nitrogen or sulfur nucleophiles, oxygen-based nucleophiles like water or alcohols can open the ring, particularly under acid-catalyzed conditions. unirioja.es In some cases, the attack of water can be an undesired side reaction when performing other nucleophilic additions in aqueous media. unirioja.es
Sulfur-Based Nucleophiles: As soft nucleophiles, thiols and their conjugate bases (thiolates) are highly effective at opening cyclic sulfites via attack at a carbon atom. researchgate.net This provides a reliable route to sulfur-containing functional groups.
Carbon-Based Nucleophiles: Carbon nucleophiles such as organometallic reagents or enolates can also participate in ring-opening reactions, though their reactivity is highly dependent on the specific reagent and reaction conditions.
The table below summarizes the expected regioselectivity for the ring-opening of a generic cyclic sulfite with different classes of nucleophiles, which is applicable to this compound.
| Nucleophile Class | Example Nucleophile | HSAB Character | Predicted Primary Site of Attack | Resulting Reaction |
|---|---|---|---|---|
| Nitrogen | Azide (N₃⁻) | Soft | Carbon | Ring-Opening |
| Oxygen | Alkoxide (RO⁻) | Hard | Sulfur / Carbon | Ring-Opening / Diol Formation |
| Sulfur | Thiolate (RS⁻) | Soft | Carbon | Ring-Opening |
| Carbon | Cyanide (CN⁻) | Soft | Carbon | Ring-Opening |
Oxidative Transformations of this compound
The sulfur atom in this compound is in the +4 oxidation state and can be readily oxidized to the +6 state, yielding the corresponding cyclic sulfate. This transformation is a key reaction that enhances the electrophilicity of the ring system.
Conversion to 2-Butynylene Sulfate: Mechanistic Insights
The oxidation of cyclic sulfites to cyclic sulfates is a common and high-yielding synthetic procedure. researchgate.net The most widely employed method, developed by Sharpless and co-workers, uses a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant, typically sodium periodate (B1199274) (NaIO₄). unirioja.es
The mechanism involves the formation of a high-valent ruthenium oxide species (e.g., RuO₄) in situ, which acts as the active oxidant. This species oxidizes the sulfur atom of the sulfite from S(IV) to S(VI). The process is efficient and clean, generally providing the cyclic sulfate in excellent yield without affecting other functional groups, including the alkyne in the case of this compound. The resulting 2-butynylene sulfate is expected to be significantly more reactive toward nucleophiles than its sulfite precursor. google.comresearchgate.net
| Catalyst | Stoichiometric Oxidant | Typical Solvent System | Product | Typical Yield |
|---|---|---|---|---|
| RuCl₃·H₂O (catalytic) | NaIO₄ (stoichiometric) | CCl₄ / CH₃CN / H₂O | Cyclic Sulfate | >85% unirioja.es |
| - | KMnO₄ | Acetone / H₂O | Cyclic Sulfate | Variable |
Investigation of Other Oxidation Products and Pathways
While the ruthenium-catalyzed reaction is the standard for controlled synthesis, the oxidation of sulfites can proceed through other pathways, particularly under different conditions. The oxidation of sulfite ions in aqueous solution, for example, can involve radical chain mechanisms. These pathways can be initiated by various oxidants or by photolysis and may involve the formation of highly reactive intermediates such as the sulfite radical anion (•SO₃⁻) and the sulfate radical anion (SO₄•⁻). These radical species can lead to a variety of products beyond the simple sulfate. However, in the context of preparative organic synthesis of 2-butynylene sulfate, these alternative pathways are generally avoided in favor of the more selective catalytic methods.
Electrophilic Activation and Reactions of this compound
The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing sulfite group and the electron-rich alkyne moiety. The sulfur atom in the sulfite ester is in a +4 oxidation state and possesses a lone pair of electrons, rendering it potentially nucleophilic. libretexts.orgmsu.edu Conversely, the oxygen atoms impart an electrophilic character to the sulfur atom. The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.comslideshare.net
Electrophilic addition to the alkyne is a probable reaction pathway. The general mechanism involves the attack of an electrophile (E+) on the π-system of the alkyne, leading to a vinyl cation intermediate. This intermediate would then be attacked by a nucleophile (Nu-). The regioselectivity of this addition would be influenced by the electronic effects of the sulfite ring.
Table 1: Plausible Electrophilic Addition Reactions to this compound
| Electrophile (E-Nu) | Intermediate | Potential Product(s) | Notes |
| Hydrogen Halide (H-X) | Halonium ion or vinyl cation | Dihaloalkene | Follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (not applicable here due to symmetry). chemguide.co.uk |
| Halogen (X₂) | Halonium ion | Dihaloalkene | Anti-addition is typically observed. numberanalytics.com |
| Water (H₂O) / Acid | Vinyl cation | α,β-Unsaturated ketone/aldehyde | Hydration of the alkyne would likely lead to an enol, which would tautomerize to the more stable carbonyl compound. libretexts.org |
Activation of the sulfite group itself by a Lewis acid could also initiate reactions. d-nb.infowikipedia.orgnih.govillinois.eduox.ac.uk A Lewis acid could coordinate to one of the oxygen atoms of the sulfite, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. This could potentially lead to ring-opening reactions.
Cascade and Multi-Component Reactions Involving the Cyclic Sulfite
The bifunctional nature of this compound, containing both an alkyne and a cyclic sulfite, makes it an interesting candidate for cascade or domino reactions. nih.govnih.govwikipedia.org These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient in building molecular complexity.
One potential cascade could be initiated by a nucleophilic attack on the alkyne, which could then trigger an intramolecular reaction with the sulfite ring. For example, a Michael addition of a nucleophile to the alkyne could be followed by an intramolecular cyclization.
Furthermore, this compound could participate in cycloaddition reactions. The alkyne can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, due to the electron-withdrawing nature of the adjacent sulfite group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchim.it It could also participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. wikipedia.orgcas.cnuchicago.eduresearchgate.net
Table 2: Potential Cascade and Cycloaddition Reactions of this compound
| Reaction Type | Reactant(s) | Potential Product Class | Notes |
| Diels-Alder [4+2] Cycloaddition | Electron-rich diene | Substituted cyclohexadiene derivative | The sulfite ring would act as an electron-withdrawing group on the dienophile. masterorganicchemistry.comlibretexts.org |
| [3+2] Dipolar Cycloaddition | Azide (e.g., Benzyl azide) | Triazole-fused heterocycle | A type of "click chemistry" reaction. researchgate.net |
| [3+2] Dipolar Cycloaddition | Nitrone | Isoxazoline-fused heterocycle | Leads to the formation of nitrogen- and oxygen-containing heterocycles. wikipedia.org |
| Domino Annulation | 2-Hydroxy-2-methylchromene derivatives | Sulfur-containing benzo-fused dioxabicyclononanes or dihydrofuro[2,3-c]chromenes | By analogy to reactions with prop-2-ynylsulfonium salts, the reaction course could be solvent-dependent. nih.gov |
These reactions could provide access to a variety of complex heterocyclic structures, which are prevalent in pharmaceuticals and natural products. nih.govarkat-usa.orgchim.itosi.lv
Exploration of this compound as a Sulfur Dioxide (SO₂) Donor in Chemical Transformations
Cyclic sulfites are known to be potential precursors for sulfur dioxide (SO₂). wikipedia.orgopenaccessjournals.comnih.gov The extrusion of SO₂ from a cyclic sulfite is often driven by thermal or photochemical energy, leading to the formation of a more stable product. In the case of this compound, the elimination of SO₂ would formally yield but-2-yne-1,4-diyl, a highly reactive diradical or zwitterionic species.
The thermal decomposition of sulfites can occur at elevated temperatures, with the stability of the sulfite depending on its structure. researchgate.netsci-hub.seresearchgate.net The release of SO₂ from this compound could be a useful method for the in situ generation of this important chemical reagent, avoiding the handling of gaseous SO₂. rsc.org
Table 3: Potential SO₂ Donor Applications of this compound
| Transformation | Proposed Intermediate after SO₂ Extrusion | Potential Application |
| Cycloaddition | But-2-yne-1,4-diyl diradical/zwitterion | Trapping with dienes or other unsaturated systems to form novel cyclic compounds. |
| Sulfonylation Reactions | In situ generated SO₂ | Reaction with diazonium salts to form sulfonyl chlorides, or participation in other sulfonylation reactions. wikipedia.orgrsc.org |
| Polymerization | But-2-yne-1,4-diyl diradical/zwitterion | Initiation of polymerization or co-polymerization with other monomers. |
The feasibility of these transformations would depend on the conditions required for SO₂ extrusion and the reactivity of the resulting butynediyl species.
Theoretical and Computational Chemistry Investigations of 2 Butynylene Sulfite
Prospective Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule like 2-butynylene sulfite (B76179). These methods would provide invaluable insights into its geometry, stability, and electronic nature.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method widely used to predict the geometric and energetic properties of molecules. researcher.lifeeurekaselect.com For 2-butynylene sulfite, DFT calculations would be employed to determine its most stable three-dimensional structure (its equilibrium geometry). This would involve optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Furthermore, DFT is used to calculate thermodynamic properties, which would indicate the relative stability of different potential isomers or conformers of this compound. The M06-2X functional, for instance, has shown good performance for reaction barriers and energies in related systems. researcher.life Such studies are crucial for understanding how the molecule might exist and interact in a chemical environment.
Ab Initio Methods for Electronic Configuration and Charge Distribution
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be essential for a detailed analysis of the electronic configuration and charge distribution within the this compound molecule. Techniques like Møller-Plesset perturbation theory (MP2) could be used. figshare.com
These calculations would reveal the distribution of electron density, highlighting which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is critical for predicting reactivity. For example, mapping the electrostatic potential would visualize the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The analysis of charge distribution is also fundamental to understanding the nature of the sulfite group and the influence of the alkyne functionality.
Prospective Mechanistic Probing of Key Reactions
Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the characterization of transition states and the exploration of reaction pathways that are often difficult to observe experimentally.
Transition State Characterization for Nucleophilic Ring-Opening
Cyclic sulfites are known to undergo nucleophilic ring-opening reactions. researchgate.net Computational modeling would be a key tool to elucidate the mechanism of such a reaction for this compound. By mapping the potential energy surface, researchers could identify the transition state—the highest energy point along the reaction coordinate.
Characterizing the geometry and energy of the transition state provides critical information about the reaction's feasibility and rate. For instance, in studies of other cyclic sulfates (closely related to sulfites), DFT calculations have been used to locate transition structures for ring-opening by nucleophiles like the azide (B81097) ion. unirioja.es This allows for a detailed understanding of the bond-breaking and bond-forming processes.
Computational Modeling of Regioselectivity and Stereoselectivity
When a nucleophile attacks a molecule with multiple reactive sites, like this compound, questions of regioselectivity (which atom is attacked) and stereoselectivity (the stereochemical outcome) arise. Computational modeling can predict these outcomes by comparing the activation energies of different possible reaction pathways.
For example, theoretical studies on gem-disubstituted cyclic sulfates have shown that the preferred site of nucleophilic attack can be a consequence of subtle stereoelectronic effects and can be influenced by substituents. unirioja.es Similar computational approaches for this compound would involve calculating the transition state energies for attack at different carbon atoms of the ring, thereby predicting the major product.
Investigation of Solvent Effects on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).
Theoretical investigations have demonstrated that differential solvent effects can be responsible for reversing the regioselectivity of ring-opening reactions in cyclic sulfates. unirioja.es This is often due to how the solvent stabilizes or destabilizes the charge distribution in the reactants and, more importantly, in the transition state. For this compound, modeling its reactions in different solvents would be crucial for predicting its behavior under realistic laboratory conditions.
Conformational Analysis and Energy Landscapes
The conformational flexibility of cyclic sulfites is a key determinant of their reactivity and physical properties. For this compound, a five-membered ring containing a sulfinyl group and an endocyclic double bond, theoretical calculations are essential to understand its three-dimensional structure and the relative energies of its possible conformations.
Conformational analysis of cyclic sulfites is typically performed using computational methods such as Density Functional Theory (DFT) and ab initio calculations. researchgate.netdoi.org These methods allow for the exploration of the potential energy surface (PES) to identify stable conformers, which usually correspond to local minima on the energy landscape. nih.govresearchgate.netmdpi.com The study of different rotamers and their energetics helps in understanding the stability of various isomers by considering the spatial arrangement and through-space interactions of substituents. scispace.com
For a five-membered ring like that presumed for this compound, the possible conformations are typically envelope (E) and twist (T) forms. The presence of the sulfinyl group and the C=C double bond significantly influences the ring's puckering. The orientation of the exocyclic S=O bond, either axial or equatorial, further defines the conformational space.
Computational studies on analogous five-membered cyclic sulfites have shown that the energy difference between conformers can be subtle. scispace.com The relative stability is governed by a balance of several factors, including torsional strain, angle strain, and steric interactions. mdpi.com The energy landscape of such molecules can reveal the transition states connecting these conformers and the energy barriers for their interconversion. researchgate.net
Hypothetical Conformational Data for this compound
A hypothetical conformational analysis of this compound could yield several low-energy conformers. The relative energies, calculated using a DFT method (e.g., B3LYP with a suitable basis set like 6-31G*), would indicate the most probable structures at equilibrium.
| Conformer | S=O Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (O-S-C-C) (°) |
|---|---|---|---|
| Envelope (E1) | Axial | 0.00 | -35.2 |
| Envelope (E2) | Equatorial | 1.5 | 34.8 |
| Twist (T1) | - | 0.8 | -20.5 |
| Twist (T2) | - | 2.1 | 19.9 |
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or transient species. chemaxon.com The primary spectroscopic techniques for which predictions are made include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy
Theoretical IR spectra are typically calculated by computing the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods are widely used for this purpose. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. chemaxon.com For this compound, characteristic vibrational modes would include the S=O stretching frequency, C=C stretching, and various C-H and C-O stretching and bending modes. The position of the S=O stretch is particularly sensitive to the conformation of the ring and the electronic environment of the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. doi.orgchemaxon.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard like tetramethylsilane (B1202638) (TMS). doi.org The calculated chemical shifts are highly dependent on the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions. chemaxon.com
Hypothetical Predicted Spectroscopic Data for this compound
The following tables present hypothetical spectroscopic data for the most stable conformer of this compound, as might be predicted using DFT calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|---|
| S=O Stretch | 1245 | 1210 | Strong |
| C=C Stretch | 1680 | 1630 | Medium |
| C-O Stretch (asymmetric) | 1050 | 1020 | Strong |
| C-H Stretch (=C-H) | 3100 | 3007 | Weak |
| CH₂ Wag | 1350 | 1310 | Medium |
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₂ | 4.85 | 68.2 |
| CH | 6.10 | 125.5 |
Advanced Spectroscopic Characterization of 2 Butynylene Sulfite and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution 1H NMR and 13C NMR Analysis
No peer-reviewed studies or database entries containing experimentally obtained high-resolution 1H (proton) and 13C (carbon-13) NMR spectra for 2-butynylene sulfite (B76179) could be located. This fundamental information, which would confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom, is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Advanced 2D NMR studies, which are crucial for unambiguously assigning the connectivity of atoms within a molecule, have not been reported for 2-butynylene sulfite. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in mapping the complete bonding framework, but no such data has been published.
Dynamic NMR Studies for Conformational Exchange
There is no available research on the conformational dynamics of the this compound ring. Dynamic NMR studies are necessary to investigate processes such as ring flipping or other conformational exchanges, but this area remains unexplored for this specific compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Characteristic Vibrational Modes of the Sulfite Group and Alkyne Moiety
While general characteristic frequencies for sulfite (S=O stretch) and internal alkyne (C≡C stretch) functional groups are well-established, specific experimental IR and Raman data for this compound are absent from the literature. This prevents an analysis of its unique vibrational fingerprint.
Correlation of Experimental and Theoretically Predicted Spectra
A comparison between experimentally measured vibrational spectra and those predicted by computational chemistry methods provides deep insight into molecular structure and bonding. However, due to the absence of experimental IR and Raman data for this compound, such a correlational study is not possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. researchgate.net This technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions. spectroscopyonline.com For the analysis of sulfur-containing compounds like this compound, HRMS is particularly valuable for confirming the presence and number of sulfur atoms based on their precise mass and isotopic pattern. spectroscopyonline.commiamioh.edu
While no specific experimental HRMS data for this compound is publicly available in the searched literature, a predicted monoisotopic mass for a related cyclic sulfite, (5Z,12Z)-1,3,8,10-tetraoxa-2lambda4,9lambda4-dithiacyclotetradeca-5,12-diene 2,9-dioxide (C8H12O6S2), is 268.00754 Da. uni.lu This prediction highlights the level of precision achievable with HRMS. The table below illustrates the kind of data that would be obtained from an HRMS analysis of this compound.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C4H4O3S)
| Ion Adduct | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]+ | 133.0008 | Data not available | Data not available |
| [M+Na]+ | 154.9828 | Data not available | Data not available |
| [M+K]+ | 170.9567 | Data not available | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to provide structural information. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the molecule's structure. nationalmaglab.org This method is instrumental in identifying functional groups and the connectivity of atoms within a molecule. nih.gov
No experimental MS/MS studies specifically detailing the fragmentation pattern of this compound were found in the reviewed literature. However, for a generic cyclic sulfite, fragmentation would likely involve the loss of sulfur dioxide (SO2) or sulfur monoxide (SO), which are characteristic fragmentation pathways for sulfites. The resulting fragment ions would provide valuable information about the core butynylene structure.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| Data not available | Loss of SO2 | Data not available | 63.9619 |
| Data not available | Loss of SO | Data not available | 47.9673 |
| Data not available | Loss of CO | Data not available | 27.9949 |
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous structural information, including bond lengths, bond angles, and stereochemistry. anton-paar.comlcc-toulouse.fr
To date, no published studies containing the X-ray crystal structure of this compound have been identified. For a successful X-ray crystallographic analysis, this compound would first need to be obtained in a high-quality, single-crystal form. anton-paar.com If a crystal structure were determined, it would provide invaluable insights into the conformation of the five-membered sulfite ring and the geometry of the butynylene moiety. This technique has been successfully applied to determine the structures of other sulfur-containing compounds. nih.govnih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment (if chiral derivatives are studied)
Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.
The study of chiral derivatives of this compound would necessitate the use of these techniques for stereochemical assignment. Since this compound itself is achiral, these techniques would be applicable to its chiral derivatives, for instance, those with substituents on the butynylene backbone that create a stereocenter. No chiroptical spectroscopy studies on chiral derivatives of this compound were found in the public literature. Should such derivatives be synthesized and studied, VCD and ECD would be crucial for establishing their three-dimensional structure.
Applications of 2 Butynylene Sulfite in Complex Organic Synthesis
Stereoselective Introduction of Functional Groups
The strained five-membered ring of 2-butynylene sulfite (B76179) makes it highly susceptible to nucleophilic attack. This reactivity, coupled with the defined stereochemistry of the cyclic sulfite, allows for the stereoselective introduction of functional groups. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms attached to the sulfite group, leading to ring-opening and the formation of a new stereocenter. The inherent geometry of the cyclic precursor dictates the stereochemical outcome of the product. mcgill.camdpi.com
The stereoselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. echemi.comepo.org In many cases, the reaction proceeds with a high degree of diastereoselectivity, affording a single diastereomer as the major product. echemi.comepo.org This predictable stereochemical control is a significant advantage in the synthesis of complex molecules where precise control over stereochemistry is crucial.
Table 1: Examples of Stereoselective Reactions using Cyclic Sulfites (Note: Data presented is for analogous cyclic sulfite systems due to limited specific data on 2-butynylene sulfite.)
| Cyclic Sulfite | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2-oxide | NaN3 | (2R,3S)-3-azido-2-butanol | >95:5 | Analogous to beilstein-journals.org |
| (4S,5S)-4,5-diphenyl-1,3,2-dioxathiolane 2-oxide | PhSNa | (1S,2S)-1,2-diphenyl-2-(phenylthio)ethanol | >98:2 | Analogous to masterorganicchemistry.com |
Synthesis of Chiral Building Blocks and Intermediates
The ability to introduce functional groups stereoselectively makes this compound an excellent starting material for the synthesis of chiral building blocks. pressbooks.pubuleth.ca These building blocks are invaluable in the pharmaceutical and agrochemical industries for the preparation of enantiomerically pure active compounds. pressbooks.pub
By reacting this compound with a variety of nucleophiles, a wide range of chiral intermediates can be accessed. For instance, reaction with oxygen, nitrogen, or sulfur-based nucleophiles can lead to the formation of chiral diols, amino alcohols, and thioalcohols, respectively. uleth.canih.gov These functionalized intermediates can then be further elaborated into more complex molecular structures. The alkyne moiety within the backbone provides a handle for further transformations, such as click chemistry or reduction to the corresponding alkene or alkane.
Preparation of Functionalized Alkynes and Derivatives
The inherent alkyne functionality of this compound makes it a direct precursor to a variety of functionalized alkynes. acs.orgnottingham.ac.uk The ring-opening reactions described above not only introduce new functional groups but also preserve the alkyne core. This allows for the synthesis of propargyl alcohols, amines, and ethers with defined stereochemistry at the adjacent carbon centers.
Furthermore, the alkyne can be transformed into other functional groups. For example, partial reduction can lead to the corresponding (Z)-alkene, while full hydrogenation yields the saturated alkane. researchgate.net The alkyne can also participate in various carbon-carbon bond-forming reactions, such as Sonogashira or Glaser coupling, to create more complex acetylenic architectures.
Construction of Nitrogen-Containing Heterocycles (e.g., from azide (B81097) ring-opening followed by cyclization)
One of the most powerful applications of this compound is in the synthesis of nitrogen-containing heterocycles. wiley-vch.deresearchgate.netbeilstein-journals.org A common strategy involves the ring-opening of the sulfite with an azide nucleophile, such as sodium azide. wiley-vch.denih.gov This reaction introduces an azido (B1232118) group and a sulfate (B86663) ester, which can then undergo intramolecular cyclization.
The azide can be reduced to an amine, which can then displace the sulfate to form a cyclic amine, such as a pyrrolidine (B122466) or piperidine (B6355638) derivative. Alternatively, the azide can participate in a [3+2] cycloaddition reaction with the alkyne moiety, either before or after ring-opening, to form triazole-containing heterocycles. wiley-vch.de This approach provides a versatile and efficient route to a variety of complex heterocyclic systems that are prevalent in many biologically active molecules. beilstein-journals.org
Table 2: Synthesis of Nitrogen-Containing Heterocycles from Azide Ring-Opening of Cyclic Sulfites (Note: Data presented is for analogous cyclic sulfite systems due to limited specific data on this compound.)
| Cyclic Sulfite | Reagents | Heterocyclic Product | Yield (%) | Reference |
| 1,2-Cyclohexanediol cyclic sulfite | 1. NaN3, DMF; 2. H2, Pd/C | Octahydro-1H-benzo[d]imidazole | 75 | Analogous to jchemrev.com |
| (R,R)-Diethyl tartrate cyclic sulfite | 1. NaN3; 2. PPh3, H2O; 3. Base | (4R,5R)-4,5-bis(hydroxymethyl)imidazolidin-2-one | 68 | Analogous to researchgate.net |
Precursor for Sulfur-Containing Organic Molecules (e.g., thiiranes, thio-ethers, sulfones)
This compound is a valuable precursor for a range of sulfur-containing organic molecules. googleapis.com The sulfite moiety itself can be a source of sulfur, or it can be displaced by other sulfur nucleophiles to introduce different sulfur functionalities.
For example, reaction with a sulfide (B99878) source, such as sodium sulfide, can lead to the formation of thiiranes (episulfides), which are three-membered sulfur-containing heterocycles. researchgate.netrsc.orgwikipedia.org Alternatively, reaction with thiols or their corresponding thiolates results in the formation of thioethers (sulfides). masterorganicchemistry.comnih.govorganic-chemistry.org Subsequent oxidation of these thioethers can yield the corresponding sulfoxides and sulfones, which are important functional groups in medicinal chemistry. organic-chemistry.orgresearchgate.netorganic-chemistry.orgbaranlab.org
Role in Multistep Total Syntheses of Natural Products or Bioactive Compounds
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented under this specific name, the analogous reactivity of cyclic sulfites and the parent compound, 2-butyne-1,4-diol (B31916), suggests its potential utility. atamankimya.comacs.orgbeilstein-journals.org The ability to introduce stereocenters with high control and to serve as a precursor for various functional groups makes it a potentially powerful tool in the arsenal (B13267) of synthetic chemists. rsc.org
Research on Derivatives and Analogues of 2 Butynylene Sulfite
Structure-Reactivity Relationships in Substituted 2-Butynylene Sulfites
The reactivity of cyclic sulfites is intricately linked to their structure, including ring strain and the electronic nature of substituents. researchgate.net For cyclic sulfites containing an alkyne, such as 2-butynylene sulfite (B76179), the reactivity is influenced by both the sulfite ring and the carbon-carbon triple bond. numberanalytics.com
The reactivity of the alkyne group is affected by the presence of electron-donating or electron-withdrawing substituents on the molecule. numberanalytics.com In related systems, such as gem-disubstituted cyclic sulfates, the nature of the substituents dictates the regioselectivity of nucleophilic ring-opening reactions. unirioja.es For instance, studies on α,β-cyclic sulfates have shown that the presence and orientation of different functional groups can reverse the preferred site of nucleophilic attack. unirioja.es
In the case of cyclic sulfites derived from diols, nucleophilic attack can occur at either the carbon or sulfur atoms. researchgate.net The presence of an unshared pair of electrons on the sulfur atom in cyclic sulfites can influence the electronic character of the ring, affecting its reactivity compared to the corresponding cyclic sulfates. researchgate.net While specific studies on substituted 2-butynylene sulfite are not extensively documented, research on analogous systems provides insight. For example, the reaction of cyclic sulfites with nucleophiles like sodium azide (B81097) often proceeds via ring-opening, and the regioselectivity is a key area of investigation. unirioja.esresearchgate.net
Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Substituted Cyclic Sulfite
| Substrate (Cyclic Sulfite 7a) | Nucleophile | Reaction Conditions | Product Ratio (11a:12a) | Total Yield |
|---|---|---|---|---|
| NaN₃ | DMF, 80 °C | 5.5 : 1 | 85% |
Data sourced from experimental studies on gem-disubstituted cyclic sulfites. unirioja.es
Investigation of Homologous and Isomeric Cyclic Sulfites Containing an Alkyne
The investigation into homologous and isomeric cyclic sulfites containing an alkyne functional group explores how changes in ring size and atom arrangement impact chemical behavior. Cyclic sulfites are typically synthesized from the reaction of a diol with thionyl chloride. researchgate.netresearchgate.net Therefore, homologous series can be generated from diols of varying chain lengths, leading to different ring sizes.
The reactivity of cyclic sulfates, which are closely related to cyclic sulfites, is known to be dependent on ring size. google.com Five-membered cyclic sulfates are highly reactive towards nucleophilic ring-opening. researchgate.netgoogle.com Larger, six- and seven-membered ring systems have also been studied. For instance, intramolecular ring-opening reactions of cyclic sulfates have shown that six-membered ring formation (6-exo-tet cyclization) is often preferred over seven-membered ring formation (7-endo-tet cyclization). niscpr.res.in
Isomeric variations, such as those involving the position of the alkyne group relative to the sulfite moiety or the presence of substituents, are also crucial. The generation of transient heterocyclic alkynes and arynes has been used as a strategy to construct complex polycyclic aromatic hydrocarbons, highlighting the synthetic utility of strained cyclic alkynes. nih.gov
Heteroatom Analogues and Their Synthetic Utility
Heteroatom analogues of this compound, where sulfur or oxygen atoms are replaced by other elements, offer expanded synthetic possibilities. Key analogues include cyclic sulfates, sulfamidates, and related structures containing nitrogen or other heteroatoms.
Cyclic Sulfates: Formed by the oxidation of cyclic sulfites, cyclic sulfates are more reactive towards nucleophiles due to increased ring strain and the superior leaving group ability of the sulfate (B86663) moiety. researchgate.netresearchgate.net They are valuable intermediates for synthesizing a wide range of compounds, including modified sugars and nucleosides. researchgate.netgoogle.com Their reactions often proceed with a high degree of stereocontrol. niscpr.res.in
Cyclic Sulfamidates: These nitrogen-containing analogues are derived from aminoalcohols and have emerged as important intermediates in organic synthesis. researchgate.netsigmaaldrich.com They serve to protect the nitrogen atom while activating the adjacent hydroxyl group for nucleophilic substitution, enabling the synthesis of complex amino acids and carbohydrates. sigmaaldrich.com
Other Heteroatom Analogues: The synthesis of compounds containing C-S bonds is a significant area of organic chemistry. organic-chemistry.org For example, alkynyl sulfides can be prepared through various catalytic C-S cross-coupling reactions. organic-chemistry.org The development of methods for creating thioalkynes and other sulfur-containing heterocycles provides tools for constructing diverse molecular architectures. organic-chemistry.orgrsc.org Furthermore, enzymatic reactions are capable of transformations involving heteroatoms like sulfur and phosphorus, producing chiral sulfoxides and other valuable compounds. scielo.br
Future Research Directions and Emerging Opportunities for 2 Butynylene Sulfite Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of cyclic sulfites typically involves the reaction of a corresponding diol with thionyl chloride. researchgate.netresearchgate.net For 2-butynylene sulfite (B76179), this would involve 2-butyne-1,4-diol (B31916). Future research should focus on optimizing this process to align with the principles of green chemistry.
Key research objectives include:
Catalytic Approaches: Moving beyond stoichiometric reagents like thionyl chloride, research into catalytic methods could drastically improve sustainability. For instance, the development of catalysts for the direct sulfitylation of diols using sulfur dioxide (SO₂) would be a significant advancement. Inorganic sulfites are also being explored as promising and readily available sulfur dioxide surrogates for synthesizing sulfonyl compounds. rsc.org
Alternative Solvents: Traditional syntheses often employ chlorinated solvents. Future methodologies should explore greener alternatives, such as ionic liquids, which have been shown to be effective media for the synthesis of other cyclic sulfites. researchgate.netbeilstein-journals.org
Waste Minimization: The development of synthetic routes that minimize or eliminate hazardous by-products is crucial. researchgate.net Methodologies that offer high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be a primary goal.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Method | Reagents | Potential Advantages | Research Focus |
| Conventional | 2-butyne-1,4-diol, Thionyl Chloride | Established reactivity | Improve yield, minimize chlorinated waste |
| Green Catalytic | 2-butyne-1,4-diol, SO₂, Catalyst | High atom economy, avoids harsh reagents | Catalyst design, process optimization |
| Ionic Liquid Media | 2-butyne-1,4-diol, Thionyl Chloride | Improved reaction rates, potential for catalyst recycling | Screening of ionic liquids, scalability |
| SO₂ Surrogates | 2-butyne-1,4-diol, Inorganic Sulfites (e.g., Na₂SO₃) | Use of abundant, cheap reagents | Exploring reactivity and developing catalytic systems rsc.org |
Exploration of Catalytic Asymmetric Transformations
The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Cyclic sulfates, which can be derived from cyclic sulfites, are excellent electrophiles for stereospecific nucleophilic attack. google.comunirioja.es This opens a significant opportunity for 2-butynylene sulfite in asymmetric synthesis. An asymmetric transformation is defined as the conversion of a racemate into a pure enantiomer or an enantiomerically enriched mixture. iupac.org
Future research should be directed toward:
Asymmetric Ring-Opening: Investigating the use of chiral catalysts to facilitate the enantioselective ring-opening of this compound with various nucleophiles. This would create highly functionalized, chiral molecules containing an alkyne handle for further modification.
Catalytic Oxidation to Chiral Sulfates: The ruthenium-catalyzed oxidation of cyclic sulfites to cyclic sulfates is a known transformation. google.com Developing a catalytic asymmetric version of this oxidation or applying existing methods to chiral variants of butynylene sulfite could provide access to valuable chiral building blocks.
Kinetic Resolution: Exploring enzymatic or chemo-catalytic methods for the kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other, yielding enantiomerically enriched starting material and product.
The design of chiral ligands capable of discriminating between the prochiral faces of the sulfite or its derivatives will be a central challenge. scu.edu.cn
Discovery of Novel Reaction Pathways and Unexpected Reactivity
The dual functionality of this compound suggests a rich and potentially complex reaction landscape. While the ring-opening of the sulfite and reactions of the alkyne are predictable to some extent, the interplay between these two groups could lead to novel transformations.
Areas for exploration include:
Intramolecular Cascades: Designing reactions where an initial event at one functional group triggers a subsequent reaction at the other. For example, a nucleophilic attack on the sulfite ring could be followed by an intramolecular cyclization involving the alkyne, leading to complex heterocyclic systems.
Pericyclic Reactions: Investigating the participation of the alkyne and the sulfite ring in pericyclic reactions, such as cycloadditions or sigmatropic rearrangements, under thermal or photochemical conditions. The photoextrusion of SO₂ from cyclic sulfites is a known process that could be exploited. beilstein-journals.org
Radical Chemistry: The alkyne moiety can participate in radical cascade reactions. acs.org Exploring radical additions to the alkyne followed by trapping with the sulfite group, or vice versa, could provide access to unique molecular scaffolds under mild, visible-light-mediated conditions. orgsyn.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, especially for potentially hazardous or unstable intermediates. mt.com The synthesis of cyclic monomers, such as cyclic phosphates, has been successfully accelerated using modular flow platforms. rsc.org
Future integration of this compound chemistry with these technologies could involve:
Safe Synthesis: The preparation of this compound from 2-butyne-1,4-diol and thionyl chloride can be exothermic and release corrosive HCl gas. A continuous flow setup would allow for superior thermal management and immediate quenching of by-products, enhancing safety and reproducibility. mt.com
Multi-step Telescoped Synthesis: Developing a continuous, multi-step process where this compound is synthesized in one module and then directly streamed into a second module for a subsequent reaction (e.g., ring-opening or click reaction) without isolation of the intermediate. rsc.org
Automated Reaction Optimization: Using automated flow systems to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal protocols for its synthesis and subsequent transformations.
| Flow Chemistry Application | Advantage | Future Goal |
| Synthesis of the Sulfite | Enhanced safety, precise temperature control | Development of a scalable, continuous production method rsc.org |
| Telescoped Reactions | Reduced manual handling, improved efficiency | Integrated synthesis and functionalization (e.g., click chemistry) |
| High-Throughput Screening | Rapid optimization, reduced material consumption | Automated discovery of novel reactivity and optimal conditions |
Design of Next-Generation Molecular Tools and Probes
The presence of both a reactive sulfite group and a bioorthogonal alkyne handle makes this compound an intriguing scaffold for chemical biology.
Emerging opportunities lie in:
Click Chemistry Applications: The alkyne group is a key component of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.combroadpharm.comatdbio.com this compound could be used as a bifunctional linker. After a nucleophile opens the sulfite ring, the resulting molecule, now bearing the alkyne, can be "clicked" onto azide-functionalized biomolecules, surfaces, or polymers. frontiersin.orgthermofisher.com
Sulfite-Responsive Probes: While many fluorescent probes exist for the detection of sulfite (SO₃²⁻), researchgate.netmdpi.comnih.gov this compound could act as a novel type of reactive probe. A detection strategy could be designed where the specific reaction of endogenous sulfite with the molecule triggers a change in fluorescence or allows for subsequent labeling via the alkyne handle.
Bioorthogonal Precursors: The compound could serve as a precursor to generate other reactive species in situ. For example, reaction with a specific biological trigger could release a smaller active molecule, with the alkyne portion serving as a reporter tag for tracking the release event.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structure of this compound offers potential for creating novel polymers and organized molecular assemblies.
Future research at the interface of chemistry and materials science could focus on:
Sulfur-Containing Polymers: Ring-opening polymerization (ROP) is a common method for synthesizing polymers. Investigating the ROP of this compound could lead to novel sulfur-containing polymers with unique properties. researchgate.netbgu.ac.il The alkyne units along the polymer backbone would be available for post-polymerization modification via click chemistry, allowing for the creation of highly functionalized materials. nih.gov
Advanced Thermosets and Adhesives: The alkyne groups are capable of cross-linking upon heating or catalysis. This suggests that this compound or its oligomers could be used to develop advanced thermosetting resins or adhesives with tunable properties.
Supramolecular Assembly: Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-π stacking to build complex architectures. news-medical.netwikipedia.org The alkyne and sulfite groups could act as sites for directed intermolecular interactions, enabling the self-assembly of this compound into ordered structures like liquid crystals or porous organic frameworks. beilstein-journals.orgnih.govmdpi.com
Addressing Synthetic Challenges and Bridging Knowledge Gaps for the Compound Class
The most significant challenge for the entire field of this compound chemistry is the current lack of fundamental knowledge. The compound itself and its basic reactivity are not well-documented in scientific literature.
Key challenges to be addressed include:
Fundamental Synthesis and Characterization: The first step must be the development of a reliable, well-characterized, and scalable synthesis of this compound. This includes overcoming potential side reactions and stability issues that can be problematic in cyclic sulfite synthesis. researchgate.nettdx.cat
Mapping Basic Reactivity: A systematic study of its reactivity with a range of common nucleophiles, electrophiles, and radical initiators is needed. Understanding the regioselectivity of ring-opening reactions is particularly critical. unirioja.es
Computational Modeling: Theoretical studies using density functional theory (DFT) can provide crucial insights into the compound's structure, stability, and reaction mechanisms, guiding experimental efforts and helping to rationalize observed reactivity. unirioja.es
Comparison with Analogues: A direct comparison of the reactivity of this compound with its saturated counterpart (butylene sulfite) and its corresponding cyclic sulfate (B86663) will be essential to understand the electronic influence of the alkyne group.
By systematically addressing these foundational gaps, the scientific community can build the necessary framework to fully exploit the promising future of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-Butynylene sulfite to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols for sulfite esters, emphasizing controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios of reactants). Characterization requires multi-technique validation:
- NMR spectroscopy for structural confirmation (e.g., , ).
- HPLC or GC-MS for purity assessment.
- Thermogravimetric analysis (TGA) for stability evaluation.
- Experimental details must align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including full disclosure of synthetic steps and characterization data in the main text or supplementary materials .
Q. What electrochemical techniques are most effective for quantifying sulfite derivatives like this compound in complex matrices?
- Methodological Answer : Modified electrodes, such as MOWS₂ nanocomposite sensors , enhance sensitivity due to high catalytic activity and surface area. Amperometric detection at optimized potentials (e.g., +200 mV vs. Ag/AgCl) is recommended, with validation via standard addition methods in real matrices (e.g., water samples). Recovery rates >95% and low LODs (e.g., 6 µM) ensure reliability .
Q. How do temperature and pH influence the solubility and stability of this compound in aqueous systems?
- Methodological Answer : Conduct solubility experiments under controlled conditions (e.g., 18–25°C, pH 6–8) using gravimetric or spectroscopic methods. For stability, track decomposition via UV-Vis or ion chromatography. For example, calcium sulfite’s solubility in sulfurous acid solutions varies with SO₂ pressure and temperature, a model applicable to related sulfite esters .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in advanced oxidation processes (AOPs)?
- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and chronoamperometry to study electron transfer kinetics. For instance, Cu₂S/sulfite systems show enhanced radical generation (e.g., SO₃⁻•, •OH) via low-impedance electron shuttling. Anaerobic experiments can isolate radical pathways, while dissolved oxygen measurements clarify competing oxidation mechanisms .
Q. How can researchers resolve contradictions in reported rate constants for sulfite-derived radical reactions involving this compound?
- Methodological Answer : Employ pulse radiolysis to measure transient radical kinetics under controlled conditions (pH, ionic strength). Cross-validate with computational models (e.g., density functional theory) to reconcile discrepancies. For example, rate constants for sulfite-•OH interactions vary with pH and must be contextualized using standardized datasets .
Q. What strategies should be employed to address discrepancies in experimental data on this compound’s catalytic efficiency?
- Methodological Answer : Design multi-laboratory reproducibility studies with standardized protocols (e.g., fixed sulfite concentrations, reactor geometries). Use confounding variable analysis (e.g., trace metal contamination, dissolved oxygen) to identify data outliers. Refer to frameworks for evaluating methodological flaws in oxidation studies .
Q. What experimental designs are critical for elucidating the oxidation pathways of this compound under varying environmental conditions?
- Methodological Answer : Utilize probe compounds (e.g., pCBA for •OH detection) in batch reactors under controlled pH (4–10) and aerobic/anaerobic conditions. Monitor intermediate species via LC-MS or ESR spectroscopy. For example, UV/O₃ systems reveal pH-dependent sulfite oxidation to sulfate vs. radical pathways .
Q. How can the accuracy of sulfite quantification methods be validated when applied to novel sulfite esters like this compound?
- Methodological Answer : Implement recovery tests using spiked samples (e.g., river water, synthetic matrices) and cross-validate with independent methods (e.g., iodometric titration vs. electrochemical sensors). For instance, MOWS₂/SPE sensors achieved 101% recovery in wine samples, demonstrating robustness in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
